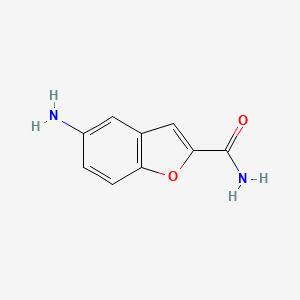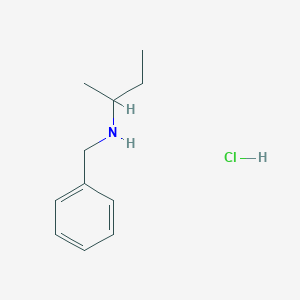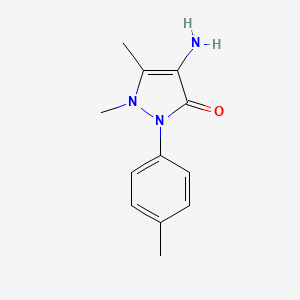
3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-one, also known as 1,2-dihydroisoquinolin-3-yl pyrrolidine, is a heterocyclic organic compound that belongs to the isoquinoline family. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of various enzymes and receptors, which could explain its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, this compound has been shown to bind to certain proteins and nucleic acids, which may help explain its potential therapeutic applications.
Biochemical and Physiological Effects
3-(Pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, this compound has been found to possess neuroprotective, anti-apoptotic, and anti-fibrotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one in laboratory experiments has several advantages and limitations. On the one hand, this compound is relatively easy to synthesize, has a wide range of biological activities, and can be used as a starting material for the synthesis of other compounds with potential therapeutic applications. On the other hand, this compound is not widely available and is relatively expensive, which could limit its use in laboratory experiments.
Zukünftige Richtungen
The potential future directions of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one include further research into its mechanism of action, its potential therapeutic applications, and its use in the synthesis of other biologically active compounds. Additionally, research into the use of this compound in combination with other compounds could be useful in the development of novel therapeutic agents. Finally, further research into the safety and toxicity of this compound could help determine its potential for use in clinical applications.
Synthesemethoden
The synthesis of 3-(pyrrolidin-1-yl)-3-(pyrrolidin-1-yl)-1,2-dihydroisoquinolin-1-onesoquinolin-1-one can be achieved through several different methods. The most common method is the condensation reaction of pyrrolidine and isoquinoline. This reaction involves the formation of a ketimine intermediate, which is then hydrolyzed to form the desired product. Other methods include the use of the Suzuki-Miyaura coupling reaction, the Mannich reaction, and the Biginelli reaction.
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-6-2-1-5-10(11)9-12(14-13)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHVWKFNYLLGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278468 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-Yl)isoquinolin-1(2h)-One | |
CAS RN |
18630-99-4 | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18630-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)
![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)
![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)






![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)